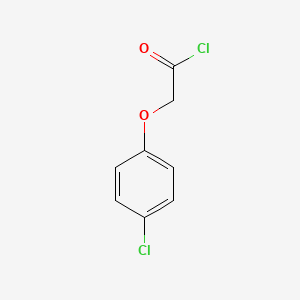

4-Chlorophenoxyacetyl chloride

Descripción

Overview of 4-Chlorophenoxyacetyl Chloride as a Reagent in Organic Synthesis

This compound (4-CPAC) is a key acyl halide reagent utilized in organic synthesis. chemicalbook.comspectrumchemical.com Its chemical structure, featuring a reactive acyl chloride group attached to a 4-chlorophenoxy moiety, makes it a versatile building block for introducing the chlorophenoxyacetyl group into various molecules. evitachem.com This reactivity is primarily centered on nucleophilic acyl substitution reactions, where the chlorine atom of the acyl chloride is replaced by a nucleophile. smolecule.com

As a reagent, it is instrumental in the synthesis of a wide array of organic compounds, including esters, amides, and amines. alfa-chemical.com The presence of the 4-chlorophenoxy group can enhance the biological or physical properties of the resulting molecules. smolecule.comsolubilityofthings.com For instance, it is used in the preparation of complex molecules with potential applications in medicinal chemistry and material science. evitachem.comsmolecule.com

The synthesis of new compounds using this compound often involves reacting it with alcohols, amines, or other nucleophiles, typically in the presence of a base to neutralize the hydrochloric acid byproduct. evitachem.com Examples of its application include the synthesis of:

Substituted acetophenone (B1666503) derivatives. chemicalbook.comsigmaaldrich.com

2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl[2,3-b]quinuclidine. chemicalbook.comsigmaaldrich.com

2-(4-chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. chemicalbook.comsigmaaldrich.com

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate, an indole (B1671886) derivative. evitachem.com

Compounds with a piperazine (B1678402) ring, which are of interest for their potential pharmacological applications. vulcanchem.com

The efficiency of these acylation reactions can be influenced by factors such as the choice of solvent. smolecule.com Studies have shown that solvent polarity plays a critical role, with different solvents yielding varying degrees of conversion and product yield. smolecule.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4122-68-3 chemicalbook.com |

| Molecular Formula | C₈H₆Cl₂O₂ chemicalbook.com |

| Molecular Weight | 205.04 g/mol chemicalbook.com |

| Appearance | Clear colorless to yellow liquid chemicalbook.com |

| Melting Point | 18.8 °C (lit.) chemicalbook.comsigmaaldrich.com |

| Boiling Point | 142 °C/17 mmHg (lit.) chemicalbook.comsigmaaldrich.com |

| Density | 1.314 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.5486 (lit.) sigmaaldrich.com |

Historical Context of Phenoxyacetyl Chloride Derivatives in Chemical Science

The study of phenoxyacetyl chloride and its derivatives is rooted in the broader history of antibiotic development and agricultural chemistry. Halogenated phenoxyacetyl compounds, in particular, have a history of use as herbicides and fungicides.

A significant chapter in the history of these compounds involves their connection to penicillin. Penicillins are a class of β-lactam antibiotics characterized by a common structural backbone and a variable side chain. gaacademy.org The discovery that the side chain could be chemically modified opened the door to creating semi-synthetic penicillins with improved properties. Phenoxyacetyl chloride itself was used to synthesize penicillin derivatives. gaacademy.orgsigmaaldrich.com This process involves acylating 6-aminopenicillanic acid to attach the phenoxyacetyl side chain, a key step in producing penicillins with different spectrums of activity. nih.gov This line of research was a major step in developing later generations of penicillin antibiotics. nih.gov

Phenoxy acid derivatives have been recognized for a range of interesting therapeutic activities, which has spurred their synthesis and investigation over the years. orientjchem.org The historical development of these compounds demonstrates a continuous effort to build upon the core phenoxyacetyl scaffold to create new molecules with useful biological properties. orientjchem.org

Significance and Scope of Research on this compound

The significance of this compound in modern research lies in its role as a versatile intermediate for creating novel and complex molecules with potential applications in several scientific fields. evitachem.comalfa-chemical.com Its utility extends across medicinal chemistry, agricultural chemistry, and material science. evitachem.comsmolecule.com

In medicinal and pharmaceutical chemistry, the compound is a valuable precursor for synthesizing molecules with potential therapeutic benefits. solubilityofthings.comontosight.ai The incorporation of the 4-chlorophenoxyacetyl group can enhance a molecule's interaction with biological targets, such as enzymes or receptors. smolecule.comvulcanchem.com Research has focused on synthesizing derivatives that may exhibit anti-inflammatory, antimicrobial, or other pharmacological activities. smolecule.com For example, it is a building block for compounds being investigated for their effects on the central nervous system and as potential antimicrobial agents. vulcanchem.com

In agricultural chemistry, the inherent biological activity associated with the chlorophenoxy structure makes its derivatives candidates for new pesticides or herbicides. smolecule.combiosynth.com Furthermore, in material science, there is potential to explore compounds derived from this compound for developing new materials that possess specific electronic or optical properties. smolecule.com The ongoing research involving this reagent highlights its importance as a foundational element in the design and synthesis of new functional molecules. sigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBVHQUSAOKVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194151 | |

| Record name | p-Chlorophenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-68-3 | |

| Record name | (4-Chlorophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4122-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorophenoxyacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT4V53U3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chlorophenoxyacetyl Chloride

Classic Synthetic Routes to Acyl Chlorides

The traditional methods for synthesizing acyl chlorides from carboxylic acids are well-documented and widely employed in both laboratory and industrial settings. These routes typically involve the use of strong chlorinating agents.

Chlorination of 4-Chlorophenoxyacetic Acid with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a frequently used method for the preparation of acyl chlorides. masterorganicchemistry.com This method is particularly efficient because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. blogspot.comyoutube.comyoutube.com

A typical procedure involves heating the carboxylic acid with thionyl chloride. orgsyn.org For instance, the synthesis of a related compound, 4-chlorophenylacetyl chloride, was achieved by heating 4-chlorophenylacetic acid with thionyl chloride in benzene (B151609) at reflux for 6 hours. prepchem.com The reaction between 4-Chlorophenoxyacetic acid and thionyl chloride proceeds as follows:

ClC₆H₄OCH₂COOH + SOCl₂ → ClC₆H₄OCH₂COCl + SO₂ (g) + HCl (g)

The reaction is generally carried out in an inert solvent and may sometimes be facilitated by a catalytic amount of N,N-dimethylformamide (DMF). pjoes.com

| Reactant | Reagent | Key Byproducts | Advantages |

|---|---|---|---|

| 4-Chlorophenoxyacetic Acid | Thionyl Chloride (SOCl₂) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Gaseous byproducts are easily removed, driving the reaction forward. blogspot.comyoutube.com |

Utilization of Oxalyl Chloride in Acid Chloride Formation

Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. researchgate.net It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction is typically performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com

ClC₆H₄OCH₂COOH + (COCl)₂ --(DMF catalyst)--> ClC₆H₄OCH₂COCl + CO (g) + CO₂ (g) + HCl (g)

The reaction between a carboxylic acid and oxalyl chloride, catalyzed by DMF, proceeds through a reactive intermediate. The currently accepted mechanism involves the initial reaction of DMF with oxalyl chloride to form a Vilsmeier reagent, an electrophilic iminium species. blogspot.comyoutube.com

The carboxylic acid then attacks this intermediate. A subsequent cascade of reactions leads to the formation of the acyl chloride, with the regeneration of the DMF catalyst and the release of carbon dioxide and carbon monoxide. youtube.comlibretexts.org The chloride ion liberated during the process acts as the nucleophile that displaces the activated hydroxyl group. libretexts.org

Other Chlorinating Agents in the Synthesis of Acyl Chlorides

Besides thionyl chloride and oxalyl chloride, other reagents can be employed for the synthesis of acyl chlorides from carboxylic acids. These include phosphorus-based chlorides and other specialized chlorinating agents.

Phosphorus Pentachloride (PCl₅): This is a solid reagent that reacts with carboxylic acids at room temperature to produce the corresponding acyl chloride. chemguide.co.uklibretexts.org The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The reaction is: ClC₆H₄OCH₂COOH + PCl₅ → ClC₆H₄OCH₂COCl + POCl₃ + HCl (g)

Phosphorus Trichloride (B1173362) (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction is generally less vigorous than with PCl₅. chemguide.co.uklibretexts.org The byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk The stoichiometry of this reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃.

Cyanuric Chloride: This reagent has been suggested as a potential alternative for the chlorination of carboxylic acids, particularly if the generation of HCl is to be avoided. researchgate.net

| Chlorinating Agent | Byproducts | Phase |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Phosphoryl Chloride (POCl₃), Hydrogen Chloride (HCl) | Solid |

| Phosphorus Trichloride (PCl₃) | Phosphorous Acid (H₃PO₃) | Liquid |

| Cyanuric Chloride | Varies depending on reaction conditions | Solid |

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to research into "green" chemistry approaches for the synthesis of acyl chlorides, focusing on aspects like atom economy and the use of less hazardous solvents and reagents. tandfonline.com

The development of metal-free, neutral condition synthesis of amides from acid chlorides highlights a move towards more eco-friendly processes. tandfonline.com The use of bio-based solvents like Cyrene™ as an alternative to traditional dipolar aprotic solvents like DMF is also being explored to minimize waste and improve the molar efficiency of reactions involving acid chlorides. rsc.org

Atom-Efficient Synthesis Protocols

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. york.ac.uk Reactions with high atom economy are considered "greener" as they generate less waste.

Minimization of Byproduct Formation

A key aspect of synthesizing 4-Chlorophenoxyacetyl chloride is the selection of the chlorinating agent, as this choice directly influences the type of byproducts generated and the ease of their removal. The reaction involves the conversion of a carboxylic acid to an acyl chloride, with common reagents including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (like PCl₃ or PCl₅).

The strategic advantage of using thionyl chloride or oxalyl chloride lies in the nature of their byproducts. chemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): Reacts with 4-chlorophenoxyacetic acid to produce this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the only byproducts. chemguide.co.uklibretexts.org Since both SO₂ and HCl are gases at typical reaction temperatures, they are easily removed from the reaction vessel, simplifying the purification process significantly. chemguide.co.uklibretexts.org However, older or impure batches of thionyl chloride may contain non-volatile sulfur compounds that can contaminate the final product. youtube.com

Oxalyl Chloride ((COCl)₂): This reagent is often considered milder and more selective than thionyl chloride. wikipedia.org Its reaction with a carboxylic acid yields the acyl chloride along with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). wikipedia.org All of these byproducts are also gaseous and can be readily vented from the reaction mixture.

Phosphorus Chlorides (e.g., PCl₃): While effective, reagents like phosphorus trichloride produce non-volatile byproducts. The reaction with PCl₃ yields phosphorous acid (H₃PO₃), a solid which remains in the reaction mixture and must be separated from the desired acyl chloride, typically through distillation. chemguide.co.uklibretexts.org

Fractional distillation is the most common method employed to purify the final this compound, separating it from any unreacted starting material, excess chlorinating agent, or non-volatile byproducts. chemguide.co.uklibretexts.org

Table 1: Comparison of Chlorinating Agents and Their Byproducts

| Chlorinating Agent | Formula | Byproducts | State of Byproducts | Ease of Removal |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | High (Volatile) |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | High (Volatile) |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Solid | Lower (Requires Distillation) |

Solvent-Free or Aqueous Medium Reactions

Traditionally, the synthesis of acyl chlorides is conducted in anhydrous organic solvents due to the high reactivity of the acyl chloride functional group with water, which leads to hydrolysis back to the parent carboxylic acid.

Aqueous Medium Reactions: Direct synthesis in an aqueous medium is generally considered unfeasible. However, modern approaches in green chemistry have explored methods to conduct reactions with water-sensitive compounds in aqueous environments.

Micellar Catalysis: This technique involves the use of surfactants in water. The surfactants form micelles, which can create a hydrophobic microenvironment for the reaction to occur, shielding the water-sensitive acyl chloride from the bulk aqueous phase. This approach has been shown to be effective for amide bond formation from acyl chlorides and amines in an aqueous solution of the surfactant TPGS-750-M. researchgate.net

Phase-Transfer Catalysis (PTC): This method utilizes a biphasic system, typically an organic solvent and water. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase into the organic phase where it can react. crdeepjournal.orgnitrkl.ac.in While not a true aqueous medium reaction, it represents a strategy for reacting water-soluble and water-insoluble reagents together.

Solvent-Free Reactions: Solvent-free, or neat, reactions are a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions. For the synthesis of this compound, this approach is challenging. The precursor, 4-chlorophenoxyacetic acid, is a solid, and the reaction with a liquid chlorinating agent like thionyl chloride requires an intimate mixture for the reaction to proceed efficiently and safely. A solvent helps to ensure homogeneity and allows for better temperature control of the potentially exothermic reaction. As such, solvent-free methods for this specific conversion are not commonly reported.

Table 2: Approaches for Reactions in Unconventional Media

| Method | Principle | Applicability to Acyl Chloride Synthesis |

|---|---|---|

| Micellar Catalysis | Surfactant micelles create a protected, non-aqueous microenvironment within the bulk aqueous phase. | Demonstrated for subsequent reactions of acyl chlorides (e.g., amidation) in water. researchgate.net |

| Phase-Transfer Catalysis | A catalyst shuttles a reactant between an aqueous and an organic phase. crdeepjournal.org | Applicable for reactions involving both aqueous and organic phases, but not a strictly aqueous synthesis. |

| Solvent-Free | Reactants are mixed without a solvent. | Challenging due to the solid nature of the starting material and the need for temperature control. |

Catalytic Synthesis Methods

To increase the rate of reaction between a carboxylic acid and a chlorinating agent like thionyl chloride or phosgene (B1210022), a catalyst is often employed. google.com For the synthesis of this compound, the most common and effective catalyst is a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org

The mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a highly reactive iminium salt intermediate, known as the Vilsmeier reagent. wikipedia.org This Vilsmeier reagent is the true acylating agent in the catalytic cycle. It reacts with the carboxylic acid to form an intermediate which then collapses, releasing the desired acyl chloride and regenerating the DMF catalyst, allowing it to participate in further reaction cycles. wikipedia.org

Other nitrogen-containing compounds can also serve as catalysts, including:

Ureas google.com

The use of a catalyst allows the reaction to proceed under milder conditions and at a faster rate than the uncatalyzed reaction.

Table 3: Catalysts for Acyl Chloride Synthesis

| Catalyst | Typical Chlorinating Agent | Mechanism/Role |

|---|---|---|

| N,N-dimethylformamide (DMF) | Thionyl Chloride, Oxalyl Chloride, Phosgene | Forms a reactive Vilsmeier reagent intermediate. wikipedia.orggoogle.com |

| Pyridine | Thionyl Chloride, Phosgene | Acts as a nucleophilic catalyst and acid scavenger. google.com |

| 3,3-Dichlorocyclopropenes | - (Used with a tertiary amine base) | Activates the carboxylic acid via aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org |

Industrial Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to cost, safety, equipment, and environmental impact.

Reagent Selection: On an industrial scale, cost is a major driver. Thionyl chloride and phosgene are often preferred over more expensive reagents like oxalyl chloride due to their lower cost and high reactivity. google.comsbq.org.br

Equipment: The corrosive nature of the reagents (e.g., thionyl chloride) and byproducts (e.g., HCl gas) necessitates the use of specialized equipment. sbq.org.br Reactors are typically glass-lined or made of corrosion-resistant alloys. An efficient off-gas system, including scrubbers to neutralize acidic gases like HCl and SO₂, is essential for both safety and environmental compliance. lobachemie.com

Process Control: Maintaining control over reaction temperature is crucial to prevent runaway reactions and minimize the formation of degradation products. Industrial reactors are equipped with cooling jackets and monitoring systems. The process may be run in batches or as a continuous process in a stirred-tank reactor to improve throughput and consistency. google.com

Purification: Fractional distillation remains the primary method for purification at an industrial scale. Large distillation columns are used to achieve the high purity required for the final product.

Safety and Handling: Thionyl chloride and other chlorinating agents are hazardous materials that are toxic, corrosive, and react violently with water. lobachemie.comdrexel.edu Strict standard operating procedures (SOPs) are required for their handling and storage. drexel.edu This includes storing them in cool, dry, well-ventilated areas away from incompatible substances and using appropriate personal protective equipment (PPE), such as chemical-resistant gloves, face shields, and respirators. lobachemie.comdrexel.edu

Waste Management: All waste streams, including residues from the reactor, distillation bottoms, and the effluent from gas scrubbers, must be treated and disposed of in an environmentally responsible manner, adhering to local and federal regulations. drexel.edu

Table 4: Key Industrial Scale-Up Considerations

| Consideration | Key Factors |

|---|---|

| Reagent Choice | Cost-effectiveness (Thionyl Chloride, Phosgene), reactivity, and byproduct management. google.com |

| Equipment Design | Corrosion-resistant materials (glass-lined steel), efficient off-gas scrubbers. sbq.org.br |

| Process Safety | Temperature control, pressure management, handling of highly reactive and toxic substances. lobachemie.com |

| Purification Method | Large-scale fractional distillation to achieve high product purity. |

| Environmental Compliance | Neutralization of acidic gas byproducts, proper disposal of liquid and solid waste. drexel.edu |

Reaction Mechanisms and Reactivity of 4 Chlorophenoxyacetyl Chloride

Reactions with Hydrazine (B178648) and its Derivatives

4-Chlorophenoxyacetyl chloride reacts with hydrazine (N₂H₄) and its derivatives to form acyl hydrazides. nih.gov These reactions are crucial for the synthesis of various heterocyclic compounds with potential biological activities. mdpi.com The reaction mechanism is analogous to amide formation, with the nitrogen of the hydrazine acting as the nucleophile. google.comorganic-chemistry.org

Depending on the stoichiometry, the reaction can yield different products. For example, reacting this compound with hydrazine hydrate (B1144303) in a 2:1 molar ratio can lead to the formation of N,N'-bis(2-(4-chlorophenoxy)acetyl)hydrazine. nih.gov In one documented synthesis, this reaction was carried out in toluene (B28343) with pyridine (B92270) as a base, heated to 373 K for two hours, yielding the product in 80.3% yield. nih.gov

These resulting acyl hydrazides are valuable intermediates. For example, 2-(4-chlorophenoxy)acetohydrazide (B1349058) can be further reacted to synthesize compounds containing 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings. mdpi.com

Table 3: Reaction of this compound with Hydrazine

| Reactants (Molar Ratio) | Solvent | Base | Conditions | Product | Yield | Reference |

|---|

Cycloaddition Reactions (e.g., Staudinger Reaction for β-Lactams)

This compound is a key reagent in the Staudinger synthesis of β-lactams, which involves a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.govencyclopedia.pub In this reaction, this compound is not the direct participant in the cycloaddition. Instead, it serves as a precursor to a ketene.

The reaction is initiated by treating the this compound with a tertiary amine, such as triethylamine. The base abstracts the acidic α-proton and eliminates the chloride ion, generating a highly reactive chlorophenoxyketene intermediate. This ketene then reacts with an imine (a Schiff base) in a concerted [2+2] cycloaddition to form the four-membered β-lactam ring. nih.gov

The stereochemistry of the resulting β-lactam (cis or trans) can be influenced by reaction conditions, such as the solvent and the specific reactants used. encyclopedia.pubnih.gov For example, studies have shown that the reaction of polyaromatic imines with phenoxyacetyl chloride can exclusively produce trans-β-lactams. nih.govnih.gov This reaction is a powerful tool for constructing the core structure of many important antibiotic compounds. encyclopedia.pub

Acylation of Amino Acids

This compound is a reactive acyl halide that can be used for the acylation of amino acids. In this type of reaction, the amino group of an amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a new amide bond and the elimination of hydrogen chloride. libretexts.org

The general mechanism for the acylation of an amino acid with an acyl chloride like this compound proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, often by a base present in the reaction mixture, to yield the final N-acylated amino acid product. libretexts.org

It's important to control the reaction conditions, such as pH, to achieve selective acylation. For diamino acids, where there are two amino groups, the reaction can potentially occur at either site. However, by adjusting the pH, it is often possible to selectively acylate the terminal amino group. google.comgoogle.com The use of an inert organic or a water-organic solvent is common for these reactions. google.com

While acylation with acyl chlorides can lead to disubstituted products in diamino acids, methods have been developed to achieve selective acylation. google.com For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, where the amine functionality is protonated and protected from reacting. nih.gov

Reactions in the Context of Specific Drug Synthesis Pathways

This compound is a key intermediate in the synthesis of Meclofenoxate (B1676130) hydrochloride, a cholinergic nootropic agent. jetir.orgjetir.org The synthesis involves the condensation of this compound with dimethylaminoethanol (B1669961). jetir.orgchemicalbook.com

This process is typically carried out by first preparing this compound through the chlorination of 4-chlorophenoxyacetic acid using a chlorinating agent like thionyl chloride. jetir.orgjetir.org The resulting this compound is then reacted with dimethylaminoethanol in a suitable solvent, such as methylene (B1212753) dichloride, at a controlled temperature, often around 0°C, to yield meclofenoxate. jetir.orgjetir.org The final step involves the formation of the hydrochloride salt. google.com

An alternative approach to synthesizing meclofenoxate hydrochloride avoids the use of this compound altogether by using a condensing agent like EDCI to directly couple p-chlorophenoxyacetic acid with dimethylaminoethanol under mild conditions. google.com

Table 1: Synthesis of Meclofenoxate Hydrochloride

| Reactant 1 | Reactant 2 | Key Reagent/Step | Product |

|---|---|---|---|

| 4-Chlorophenoxyacetic acid | Thionyl chloride | Chlorination | This compound |

| This compound | Dimethylaminoethanol | Condensation | Meclofenoxate |

Research into analogues of ISRIB (Integrated Stress Response Inhibitor) has involved modifications of its structure to explore structure-activity relationships (SAR). nottingham.ac.uk While the direct use of this compound in the synthesis of ISRIB itself is not explicitly detailed in the provided information, the chemical principles of acylation are relevant to the synthesis of various amide-containing derivatives. The synthesis of ISRIB analogues often involves the formation of amide bonds, a reaction for which acyl chlorides like this compound are classic reagents. These analogues are designed to probe the allosteric antagonism of the inhibitory effect of phosphorylated eIF2 on eIF2B. nottingham.ac.uk

The synthesis of spiro-fused β-lactams can be achieved through various methods, including the Staudinger [2+2] ketene-imine cycloaddition reaction. digitellinc.com In this reaction, a ketene reacts with an imine to form the four-membered β-lactam ring. While the direct use of this compound is not explicitly mentioned in the context of forming the ketene for all spiro-fused β-lactams, acid chlorides are common precursors for generating ketenes in the presence of a base.

The general strategy involves the dehydrochlorination of an acyl chloride by a tertiary amine to form a ketene in situ. This highly reactive ketene then undergoes a cycloaddition with an imine to yield the β-lactam. The stereochemistry of the resulting spiro-fused β-lactam can be influenced by the substituents on both the ketene and the imine. Spiro-β-lactams are of interest due to their potential biological activities, including antiviral and antibacterial properties. ias.ac.in

The derivatization of propanamide can be achieved through various reactions, and the use of acylating agents like this compound allows for the introduction of the 4-chlorophenoxyacetyl group onto the propanamide structure. This would typically involve the reaction of a propanamide derivative with an available amino or hydroxyl group with this compound to form a new amide or ester linkage, respectively. The specific reaction conditions would depend on the nature of the propanamide derivative and the desired product.

In the synthesis of certain hydrazonopyrazole derivatives, this compound can be utilized as a reactant. For instance, 5-(4-chlorophenoxymethyl)-4-(phenylhydrazono)-4H-pyrazol-3-ylamine has been prepared from (4-chlorophenoxy)acetyl chloride. google.com The synthesis of pyrazole (B372694) derivatives can involve various cyclization and condensation reactions. mdpi.commdpi.com The introduction of the 4-chlorophenoxyacetyl moiety can be a key step in building the desired molecular framework, which may possess specific biological activities.

Role in Oligonucleotide Synthesis

While this compound is not directly employed as a protecting group for the exocyclic amino or hydroxyl functions of nucleosides in standard oligonucleotide synthesis, the closely related 4-chlorophenyl group serves a crucial role as a convertible protecting group for nucleobases, particularly in the post-synthetic modification of RNA. This strategy involves the incorporation of nucleosides bearing a 4-chlorophenoxy moiety, which then acts as a leaving group in subsequent reactions to introduce diverse functionalities into the oligonucleotide chain.

The primary application of this methodology is in the synthesis of modified RNA oligonucleotides. Phosphoramidites of 4-O-(4-chlorophenyl)uridine and 6-O-(4-chlorophenyl)inosine are used as building blocks in solid-phase oligonucleotide synthesis. nih.gov Once the oligonucleotide is assembled, the 4-chlorophenyl group can be displaced by various nucleophiles, such as primary amines, allowing for the site-specific introduction of a wide range of chemical modifications. nih.gov

This post-synthetic modification approach offers a powerful tool for creating RNA molecules with tailored properties for various research and therapeutic applications. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon atom attached to the oxygen of the chlorophenoxy group, leading to the displacement of the 4-chlorophenoxide and the formation of a new N-alkylated nucleobase. nih.gov

The use of 4-O-(4-chlorophenyl)uridine and 6-O-(4-chlorophenyl)inosine phosphoramidites enables the synthesis of precursor oligonucleotides that can be readily functionalized. nih.gov For instance, this method has been successfully employed to introduce N4-alkylcytidine and N6-alkyladenosine modifications into RNA sequences. nih.gov To mitigate base-promoted degradation of the RNA backbone during this modification step, the reactions are typically carried out under anhydrous conditions. nih.gov

The following interactive data table summarizes the key convertible nucleosides featuring the 4-chlorophenyl group and their applications in oligonucleotide synthesis.

| Convertible Nucleoside | Phosphoramidite Building Block | Application in Oligonucleotide Synthesis | Resulting Modification |

| 4-O-(4-chlorophenyl)uridine | 5′-O-DMTr-2′-O-TBDMS-4-O-(4-chlorophenyl)uridine 3′-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | Post-synthetic modification of RNA via nucleophilic aromatic substitution. nih.gov | Site-specific introduction of N4-substituted cytidines. nih.gov |

| 6-O-(4-chlorophenyl)inosine | 5′-O-DMTr-2′-O-TBDMS-6-O-(4-chlorophenyl)inosine 3′-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | Post-synthetic modification of RNA via nucleophilic aromatic substitution. nih.gov | Site-specific introduction of N6-substituted adenosines. nih.gov |

This post-synthetic modification strategy highlights the utility of the 4-chlorophenyl group as a versatile tool in the chemical biology of nucleic acids, enabling the creation of functionally diverse RNA molecules.

Derivatives and Analogues of 4 Chlorophenoxyacetyl Chloride in Academic Research

Structurally Related Compounds and Their Synthetic Pathways

The reactivity of the acid chloride function in 4-chlorophenoxyacetyl chloride allows for its facile reaction with nucleophiles such as amines, hydrazines, and enamines, providing a straightforward route to a variety of amide, hydrazide, and other related derivatives.

Propanamide derivatives bearing the 4-chlorophenoxyacetyl group can be synthesized through the amidation of appropriate amino-propanamide precursors with this compound. A general synthetic approach involves the reaction of a substituted 3-aminopropanamide (B1594134) with this compound in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, the synthesis of N-(substituted)-3-(((4-chlorophenoxy)acetyl)amino)propanamide derivatives can be achieved by reacting a 3-aminopropanamide with this compound. The specific reaction conditions, such as the choice of solvent and base, may be optimized to maximize the yield and purity of the desired product.

Table 1: Representative Propanamide Derivatives

| Compound Name | Molecular Formula | Key Synthetic Step |

|---|

Acetophenone (B1666503) derivatives incorporating the 4-chlorophenoxyacetyl moiety are typically synthesized via the Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.orglibretexts.orgchemguide.co.uk This classic electrophilic aromatic substitution reaction involves the treatment of an aromatic substrate with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.orgchemguide.co.uk The reaction introduces the 4-chlorophenoxyacetyl group onto the aromatic ring, forming a ketone.

The position of acylation on the aromatic ring is directed by the nature of the substituents already present on the ring. For electron-rich aromatic compounds, the reaction generally proceeds under mild conditions to afford the corresponding acetophenone derivative in good yield.

A specific example is the synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone. This can be achieved through the Friedel-Crafts acylation of 3-chlorophenoxybenzene with chloroacetyl chloride, or alternatively, through a multi-step synthesis starting from 4-chlorophenol (B41353) and 1,3-dichlorobenzene.

Another general route involves the reaction of various substituted aromatic compounds with this compound. The choice of the aromatic substrate determines the final substitution pattern of the resulting acetophenone derivative.

Table 2: Synthesis of Acetophenone Derivatives

| Aromatic Substrate | Product | Catalyst | Key Features |

|---|---|---|---|

| Benzene (B151609) | 2-(4-chlorophenoxy)-1-phenylethanone | AlCl₃ | Direct acylation of an unsubstituted aromatic ring. |

| Toluene (B28343) | 2-(4-chlorophenoxy)-1-(p-tolyl)ethanone | AlCl₃ | Acylation is directed to the para position due to the activating methyl group. |

Hydrazide derivatives of this compound are readily prepared by the reaction of the acyl chloride with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. This nucleophilic acyl substitution reaction typically proceeds under mild conditions to afford the corresponding acetohydrazide.

The general synthetic pathway involves dissolving this compound in a suitable solvent and adding hydrazine hydrate dropwise, often at reduced temperatures to control the exothermic reaction. A base such as pyridine (B92270) may be used to scavenge the HCl produced. The resulting 2-(4-chlorophenoxy)acetohydrazide (B1349058) can then be used as a versatile intermediate for the synthesis of other derivatives, such as hydrazones, by condensation with various aldehydes and ketones. researchgate.netmdpi.comptfarm.plmdpi.comijpsr.com

For example, 2-(4-chlorophenoxy)acetohydrazide has been reacted with substituted aldehydes to produce a series of N'-substituted-2-(4-chlorophenoxy)acetohydrazides. researchgate.netuni.lu These compounds have been investigated for their potential antimicrobial activities. researchgate.netptfarm.plresearchgate.net A notable example from the literature is the synthesis of 2-(4-chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate, which is a diacylhydrazine derivative. nih.gov

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

| Reactant | Product | Key Synthetic Step |

|---|---|---|

| Hydrazine hydrate | 2-(4-chlorophenoxy)acetohydrazide | Reaction with this compound. |

| 2-(4-chlorophenoxy)acetohydrazide and substituted aldehydes | N'-(substituted-benzylidene)-2-(4-chlorophenoxy)acetohydrazide | Condensation reaction. |

Azetidinone, or β-lactam, derivatives are four-membered cyclic amides. A common and versatile method for their synthesis is the [2+2] cycloaddition reaction between a Schiff base (imine) and a ketene (B1206846). Chloroacetyl chloride is a frequent ketene precursor in these reactions. The 4-chlorophenoxyacetyl moiety can be incorporated into the azetidinone structure through various synthetic strategies.

One common approach involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. troindia.inresearchgate.netresearchgate.net The Schiff bases are typically prepared by the condensation of a primary amine with an aldehyde or ketone. To incorporate the 4-chlorophenoxyacetyl group, one could envision a multi-step synthesis where a precursor containing this moiety is used to form the Schiff base, which is then cyclized.

Alternatively, an N-substituted azetidinone can be synthesized, and the 4-chlorophenoxyacetyl group can be subsequently attached to the nitrogen atom if it bears a suitable functional group for acylation. For instance, a Schiff base derived from an aniline (B41778) derivative can be reacted with chloroacetyl chloride to form a 3-chloro-1-aryl-azetidin-2-one. troindia.inrsc.org

While direct use of this compound in the cycloaddition is less common, the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids has been reported, where the azetidinone ring is formed from a hydrazone precursor and chloroacetyl chloride. nih.gov

Table 4: General Synthesis of Azetidinone Derivatives

| Reactants | Product | Key Synthetic Step |

|---|---|---|

| Schiff base and Chloroacetyl chloride | 3-Chloro-4-substituted-azetidin-2-one | [2+2] Cycloaddition |

The synthesis of thiophene (B33073) derivatives often involves the Gewald reaction, which is a multicomponent reaction between a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. nih.govresearchgate.netnih.govwikipedia.orgarkat-usa.orgorganic-chemistry.orgsciforum.nettubitak.gov.tr This reaction provides a straightforward route to highly substituted 2-aminothiophenes.

To incorporate the 4-chlorophenoxyacetyl moiety into a thiophene ring, a plausible synthetic strategy would involve the acylation of a 2-aminothiophene derivative with this compound. The 2-aminothiophene can be synthesized via the Gewald reaction, and the subsequent N-acylation would introduce the desired group.

Table 5: Proposed Synthesis of Thiophene Derivatives

| Intermediate | Reagent | Product | Key Synthetic Step |

|---|

Imidazolidinediones, commonly known as hydantoins, are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. ikm.org.myorganic-chemistry.orgstudy.comnih.govthieme-connect.de Several methods are available for their synthesis, including the Bucherer-Bergs reaction and the Urech hydantoin (B18101) synthesis. ikm.org.mynih.gov

The Bucherer-Bergs synthesis involves the reaction of a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate to form a 5,5-disubstituted hydantoin. nih.gov The Urech hydantoin synthesis, on the other hand, utilizes an amino acid and potassium cyanate (B1221674) as starting materials. ikm.org.my

To introduce the 4-chlorophenoxyacetyl group into an imidazolidinedione structure, a possible synthetic route would be the N-acylation of a pre-synthesized hydantoin derivative. For instance, a 1- or 3-unsubstituted or monosubstituted hydantoin could be reacted with this compound in the presence of a base to yield the corresponding N-acylated product. This approach allows for the incorporation of the desired moiety onto the hydantoin ring system.

Table 6: Proposed Synthesis of Imidazolidinedione Derivatives

| Intermediate | Reagent | Product | Key Synthetic Step |

|---|

1,2,4-Triazole (B32235) Derivatives

The 4-chlorophenoxyacetyl moiety is a common structural feature in a class of synthesized 1,2,4-triazole derivatives. A prevalent synthetic route begins with the conversion of the parent acid or its ester into 2-(4-chlorophenoxy)acetic hydrazide. This hydrazide is a crucial intermediate that, when reacted with various substituted isothiocyanates, yields N-substituted thiosemicarbazides. Subsequent intramolecular cyclization of these thiosemicarbazides in a basic medium, such as sodium hydroxide, leads to the formation of 5-((4-chlorophenoxy)methyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

These triazole derivatives have been a focus of research due to the wide range of therapeutic properties exhibited by the 1,2,4-triazole nucleus, including antibacterial and antifungal activities. mdpi.com The combination of the 4-chlorophenoxy group with the triazole ring has been investigated for potential synergistic effects on antimicrobial potency. Researchers have synthesized libraries of these compounds by varying the substituent on the N-4 phenyl ring to explore a range of electronic and steric properties.

A selection of synthesized 1,2,4-triazole derivatives incorporating the 4-chlorophenoxyacetyl scaffold and their reported antifungal activity against Candida albicans are presented below.

| Compound ID | N-4 Substituent (Aryl Group) | Antifungal Activity (Inhibition Zone in mm) |

| 1a | Phenyl | 14 |

| 1b | 4-Chlorophenyl | 16 |

| 1c | 4-Methylphenyl | 15 |

| 1d | 4-Methoxyphenyl | 13 |

| 1e | 2-Nitrophenyl | 18 |

| Fluconazole | (Standard) | 22 |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for enhanced biological, particularly antimicrobial, activity.

Analysis of 1,2,4-triazole-3-thione derivatives containing the 4-chlorophenoxy moiety has revealed several key SAR trends:

Influence of N-4 Phenyl Substituents: The nature and position of substituents on the N-4 phenyl ring significantly modulate the antimicrobial activity. The presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2), on the phenyl ring generally leads to higher activity compared to unsubstituted or electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3). mdpi.com For instance, a derivative with a 4-chlorophenyl substituent at the N-4 position often shows greater potency than one with a 4-methylphenyl group.

Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Ortho-substituted derivatives, such as 2-nitrophenyl, have demonstrated particularly high activity, which may be attributed to steric or electronic effects that favor binding to the biological target.

Core Structure: The integrity of the 5-((4-chlorophenoxy)methyl) group is considered essential for the observed activity, acting as a key pharmacophoric feature.

These SAR findings suggest that the electronic environment of the N-4 aryl ring is a primary determinant of the compound's ability to interact with its microbial target.

Computational Chemistry and Molecular Modeling of Derivatives

To further elucidate the mechanism of action and rationalize the observed SAR data, computational chemistry and molecular modeling techniques are frequently employed. These methods provide a molecular-level view of how these derivatives interact with their biological targets.

Molecular Docking: Molecular docking studies have been performed on structurally related triazolo-thiadiazole derivatives to predict their binding modes within the active sites of key microbial enzymes. nih.govresearchgate.net For antibacterial activity, E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, has been identified as a potential target. nih.gov For antifungal activity, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for fungal cell membrane synthesis, is a common target. nih.gov

Docking simulations for these compounds typically reveal key interactions:

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the sulfur of the thione group often act as hydrogen bond acceptors, forming critical interactions with amino acid residues like serine or tyrosine in the enzyme's active site.

Hydrophobic Interactions: The 4-chlorophenyl ring and the N-4 substituted aryl ring engage in hydrophobic or π-π stacking interactions with nonpolar residues, which helps to anchor the molecule within the binding pocket. nih.gov

Binding Energy: The calculated binding affinity (often expressed in kcal/mol) correlates with the stability of the ligand-enzyme complex. Derivatives with electron-withdrawing groups, which show higher biological activity, also tend to exhibit lower (more favorable) binding energies in docking simulations. mdpi.com

These computational models support the SAR data by suggesting that derivatives with enhanced activity form more stable and specific interactions with their target enzymes. This synergy between experimental synthesis, biological testing, and computational modeling is fundamental to the rational design of new and more effective antimicrobial agents based on the 4-chlorophenoxyacetyl scaffold. nih.gov

Advanced Analytical Techniques in the Study of 4 Chlorophenoxyacetyl Chloride

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the identity and structural features of 4-Chlorophenoxyacetyl chloride.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is anticipated in the region of 1750-1815 cm⁻¹, which is typical for the C=O stretching vibration of an acyl chloride. wikipedia.org The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.czmasterorganicchemistry.com Additionally, a C-O-C stretching vibration associated with the ether linkage would likely appear in the 1000-1300 cm⁻¹ range. The C-Cl bond of the acyl chloride will have a stretching vibration in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.orgorgchemboulder.com For comparison, the related compound 4-chlorobenzoyl chloride shows a strong C=O absorption at approximately 1770 cm⁻¹. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the range of 6.8-7.5 ppm, characteristic of a para-substituted benzene ring. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen and the carbonyl group would likely produce a singlet at approximately 4.5-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-185 ppm. libretexts.org The carbons of the aromatic ring would appear between 115 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield and the carbon attached to the chlorine (C-Cl) also showing a distinct shift. The methylene carbon (-OCH₂-) is anticipated to resonate in the region of 60-70 ppm.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (204.0 g/mol for the major isotopes ³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. chemguide.co.uk The M+2 peak will be approximately 65% of the intensity of the M peak, and an M+4 peak will also be present, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

Common fragmentation pathways for acyl chlorides involve the loss of the chlorine atom or the entire -COCl group. chemguide.co.uklibretexts.orglibretexts.orgslideshare.net Therefore, significant fragment ions might be observed at m/z corresponding to the loss of Cl (M-35) and COCl (M-63). Cleavage of the ether bond could also lead to characteristic fragments.

Chromatographic Methods (TLC, LC-MS, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from impurities and for tracking the progress of chemical reactions.

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis. globalresearchonline.netchemistryhall.comlibretexts.org For this compound, a silica gel plate would typically be used as the stationary phase, owing to the polar nature of the compound. umich.eduaga-analytical.com.pl A mobile phase of intermediate polarity, such as a mixture of hexane and ethyl acetate, would likely provide good separation. chemistryhall.com The position of the compound on the developed plate is quantified by its retention factor (Rf) value. Visualization can be achieved under UV light, as the aromatic ring will absorb UV radiation, or by using a chemical staining agent. umich.edu TLC is particularly useful for monitoring the disappearance of starting materials and the appearance of the product in a chemical reaction. globalresearchonline.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of this compound and its derivatives. A reversed-phase C18 column is commonly used for the separation of related compounds like 4-chlorophenoxyacetic acid. researchgate.nethelixchrom.com The mobile phase typically consists of a mixture of an aqueous solution (often containing a buffer like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The mass spectrometer detector provides high sensitivity and selectivity, allowing for the identification and quantification of the target compound and any impurities, even at low concentrations. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for gas chromatographic analysis, GC-MS can be a suitable method for its determination. sigmaaldrich.com Often, derivatization of related acidic compounds to more volatile esters is performed prior to GC-MS analysis to improve chromatographic performance. researchgate.netnih.govjcsp.org.pkepa.gov A capillary column with a non-polar or medium-polarity stationary phase would likely be used for separation. The mass spectrometer detector provides structural information and allows for sensitive detection. epa.gov

Research Applications of 4 Chlorophenoxyacetyl Chloride Beyond Synthesis

Role as a Building Block in Complex Molecule Construction

4-Chlorophenoxyacetyl chloride is a valuable building block for the synthesis of a diverse range of complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. Its reactive acyl chloride functional group readily participates in acylation reactions with a variety of nucleophiles, allowing for the introduction of the 4-chlorophenoxyacetyl moiety into larger molecular scaffolds.

One notable application is in the preparation of substituted acetophenone (B1666503) derivatives. sigmaaldrich.com These compounds are important intermediates in the synthesis of various biologically active molecules. The Friedel-Crafts acylation of aromatic compounds with this compound provides a direct route to these structures.

Furthermore, this acyl chloride has been instrumental in the synthesis of heterocyclic compounds. For instance, it has been used in the preparation of 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl[2,3-b]quinuclidine. sigmaaldrich.com The quinuclidine (B89598) core is a key feature in many natural products and synthetic compounds with significant biological activity.

Another area of application is in the synthesis of hydrazide derivatives. Researchers have reported the synthesis of 2-(4-chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate using this compound. sigmaaldrich.com Hydrazide-hydrazones are a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Additionally, this compound can be used to produce p-chlorophenoxyacetylurea by reacting it with urea (B33335) in the presence of sulfuric acid. lookchem.com Urea derivatives are widely explored in medicinal chemistry for their potential therapeutic applications.

The following table summarizes some of the complex molecules synthesized using this compound as a key building block:

| Molecule Class | Specific Example | Significance |

| Acetophenone Derivatives | Substituted acetophenones | Intermediates for biologically active compounds |

| Heterocyclic Compounds | 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl[2,3-b]quinuclidine | Contains the biologically relevant quinuclidine core |

| Hydrazide Derivatives | 2-(4-chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | Potential for diverse biological activities |

| Urea Derivatives | p-chlorophenoxyacetylurea | Explored in medicinal chemistry for therapeutic use |

Investigating Reaction Mechanism Pathways

The study of reaction mechanisms involving this compound provides valuable insights into the fundamental principles of organic reactions. While specific kinetic studies on this compound are not extensively documented in readily available literature, the reaction mechanisms of similar acyl chlorides, such as acetyl chloride and chloroacetyl chloride, with various nucleophiles have been investigated, offering a framework for understanding its reactivity. niu.edu

The reaction of acyl chlorides with nucleophiles can generally proceed through two primary pathways: an ionic mechanism or an addition-intermediate mechanism. niu.edu The delicate balance between these pathways is influenced by factors such as the structure of the acyl chloride, the nature of the nucleophile, and the solvent used. niu.edu

In the context of this compound, its reactions with nucleophiles like alcohols, amines, and phenols are expected to follow a nucleophilic acyl substitution mechanism. This typically involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. In the second step, the chloride ion is eliminated, and the carbonyl group is reformed, resulting in the acylated product.

Kinetic studies on the reactions of acetyl and chloroacetyl chlorides with methanol (B129727) and phenols in acetonitrile (B52724) have shown that the reaction order and the nature of the rate-determining step can vary. niu.edu For instance, the methanolysis of these acyl chlorides was found to follow both second and third-order kinetics, suggesting the involvement of one or two methanol molecules in the transition state. niu.edu The phenolysis of chloroacetyl chloride, particularly in the presence of a chloride salt, was proposed to proceed predominantly through an addition-intermediate mechanism. niu.edu

By analogy, it can be inferred that the reactions of this compound are likely to proceed via a similar addition-elimination mechanism. The electron-withdrawing nature of the chlorine atom on the phenoxy group may influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rate. Further mechanistic studies, potentially involving kinetic analysis and computational modeling, could provide a more detailed understanding of the specific reaction pathways for this compound.

Development of New Synthetic Methodologies

This compound has been employed in the development of new and efficient synthetic methodologies for the preparation of valuable organic compounds. Its reactivity and utility as a building block have been harnessed to create novel synthetic routes to molecules with potential applications in various fields of chemistry.

A significant example is the development of a direct and efficient one-step method for the preparation of a variety of substituted acetophenone derivatives. sigmaaldrich.com This method utilizes the reaction of readily available arene precursors with this compound and other acid chlorides, offering broad generality and access to substitution patterns on aryl rings that may be difficult to achieve through other synthetic routes.

The synthesis of novel bioactive heterocyclic compounds represents another area where this compound has contributed to the development of new synthetic methodologies. The construction of complex heterocyclic frameworks often requires versatile and reactive starting materials. The use of this compound in the synthesis of quinuclidine and hydrazide derivatives demonstrates its role in building such complex structures. sigmaaldrich.com

Furthermore, the exploration of new catalysts and reaction conditions for acylation reactions involving acyl chlorides like this compound is an active area of research. For instance, the development of novel catalysts for Friedel-Crafts acylation reactions aims to improve efficiency, reduce environmental impact, and enhance selectivity. scilit.com While not specifically detailing this compound, these advancements in catalytic systems are directly applicable to its use in organic synthesis.

The application of this compound in these synthetic strategies highlights its importance in advancing the field of organic synthesis by providing tools for the construction of complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenoxyacetyl chloride, and how do yields vary between methods?

- Methodology : Two primary routes are documented:

- Route 1 : Reaction of chlorophenoxyacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride, achieving ~99% yield .

- Route 2 : Condensation of 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., using pyridine as a catalyst) .

- Considerations : Route 1 is preferred for high yield and scalability, while Route 2 may require purification steps to remove unreacted phenol. Confirm product purity via titration or HPLC.

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. Neutralize spills with sodium bicarbonate or inert adsorbents .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data (e.g., δ 4.8 ppm for the acetyl chloride group) .

- FT-IR : Identify characteristic C=O stretching (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported synthesis yields and observed purity?

- Root Cause Analysis : High yields (e.g., 99%) may not account byproducts like residual thionyl chloride or hydrolyzed acids.

- Methodological Adjustments :

- Post-Synthesis Purification : Employ vacuum distillation or recrystallization in anhydrous solvents (e.g., hexane) .

- Quality Control : Cross-validate results using multiple techniques (e.g., GC-MS and elemental analysis) to detect trace impurities .

Q. What strategies are effective for synthesizing derivatives of this compound for pharmacological applications?

- Derivative Design : React with amines to form amides (e.g., for drug candidates) or with alcohols to generate esters (e.g., agrochemical precursors) .

- Optimization : Use Schlenk-line techniques for moisture-sensitive reactions. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) .

Q. What experimental design principles minimize bias in evaluating the reactivity of this compound?

- Bias Mitigation :

- Randomization : Randomize order of trials when testing reaction conditions (e.g., solvent polarity, temperature).

- Blinding : Use coded samples during analysis to prevent observer bias .

Q. How do reaction conditions impact the scalability of this compound synthesis?

- Critical Factors :

- Exothermic Control : Use jacketed reactors to maintain temperature during thionyl chloride addition .

- Solvent Selection : Anhydrous dichloromethane or toluene minimizes side reactions during scaling .

Q. What pharmacological applications have been explored using this compound-derived compounds?

- Case Studies :

- Antimicrobial Agents : Derivatives with pyridinylmethyl groups show activity against Gram-positive bacteria .

- Herbicide Development : Ester derivatives exhibit auxin-like growth regulation in plants .

- Mechanistic Studies : Use molecular docking to predict binding affinity to target enzymes (e.g., acetolactate synthase in weeds) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.